molecular formula C19H22ClN5 B2439263 1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612523-93-0

1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2439263
CAS No.: 612523-93-0
M. Wt: 355.87
InChI Key: ZPPPJFXHLVGGCO-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C19H22ClN5 and its molecular weight is 355.87. The purity is usually 95%.
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Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3,5-dimethylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-7-14(2)10-24(9-13)18-17-8-23-25(19(17)22-12-21-18)11-15-3-5-16(20)6-4-15/h3-6,8,12-14H,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPPJFXHLVGGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound with significant potential in pharmacological applications. Its unique structure and biological activity make it a subject of interest in various research areas, particularly in the context of neuropharmacology and enzyme inhibition.

  • Molecular Formula: C19H22ClN5
  • Molecular Weight: 355.87 g/mol
  • CAS Number: 612523-93-0
  • Purity: Typically 95% .

This compound exhibits a multifaceted mechanism of action, primarily through its interactions with serotonin receptors and monoamine oxidase enzymes.

Serotonin Receptor Interaction

Research indicates that the compound acts as an antagonist for serotonin type 6 receptors (5-HT6R) and serotonin type 3 receptors (5-HT3R). The introduction of a chlorine atom at the benzyl position enhances its affinity for these receptors, making it a promising candidate for treating disorders related to serotonin dysregulation, such as depression and anxiety .

Monoamine Oxidase Inhibition

Additionally, the compound demonstrates potent inhibitory activity against monoamine oxidase type B (MAO-B), which is crucial for the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms in neurodegenerative diseases like Parkinson's .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperidine and pyrazolo-pyrimidine moieties significantly affect the biological activity. For instance, variations in the alicyclic amine fragment at position 4 have shown to influence both receptor affinity and enzyme inhibition efficacy .

Compound Modification Effect on Activity
Chlorine substitutionIncreased affinity for 5-HT6R and MAO-B inhibition
Alteration of alicyclic aminesVaried effects on binding efficacy and selectivity

Case Studies

  • Neuropharmacological Applications
    • A study demonstrated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models by modulating serotonergic pathways .
  • Enzyme Inhibition Profiles
    • Kinetic studies revealed that this compound provides reversible inhibition of MAO-B, allowing for potential therapeutic applications without long-term side effects associated with irreversible inhibitors .

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